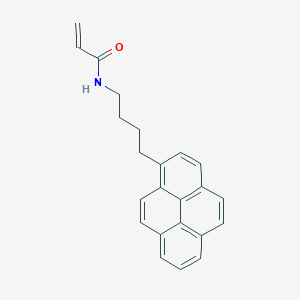
Penicillin g
Übersicht
Beschreibung
Penicillin G, also known as benzylpenicillin, is an antibiotic used for the treatment of bacterial infections . It is part of a class of antibiotics called “natural penicillins” and acts directly on bacteria in the body, killing these pathogens by weakening their cell walls . It is used to treat a wide range of infections caused by bacteria, including pneumonia, strep throat, staph infection, diphtheria, meningitis, gonorrhea, and syphilis .
Synthesis Analysis
Penicillin G acylase (PGA) is an enzyme used by the pharmaceutical industry for the production of β-lactam antibiotics . The PGA catalyzes the coupling of an activated acyl donor with a nucleophile in kinetically controlled enzymatic syntheses of cephalosporins . Other applications with industrial potential include the directed evolution of the enzyme to meet specific demands of industrial processes or its modification into the enzyme catalyzing reactions with novel substrates .
Molecular Structure Analysis
The molecular formula of Penicillin G is C16H18N2O4S . It is a white, crystalline solid or powder .
Chemical Reactions Analysis
Penicillin G acylase (PGA) is used in the pharmaceutical industry for the production of β-lactam antibiotics . It has both hydrolytic and synthetic activities towards antibiotics and has been used to manufacture the key antibiotic nucleus on an industrial level .
Physical And Chemical Properties Analysis
Penicillin G is a white, odorless, crystalline solid or powder. Its density is 1.43 g/mL, and it has a melting point of 120-128 ºC . It is poorly soluble in water and soluble in acetone and alcohols .
Wissenschaftliche Forschungsanwendungen
Production of β-Lactam Antibiotics
Penicillin G acylase (PGA): is extensively used in the pharmaceutical industry for the production of β-lactam antibiotics . This enzyme catalyzes the synthesis of semi-synthetic β-lactam antibiotics (SSBAs), which are crucial in combating the increasing resistance of microorganisms to natural β-lactam antibiotics. PGA’s role in kinetically controlled enzymatic syntheses of novel generation cephalosporins is particularly significant, as it couples activated acyl donors with nucleophiles .
Enzyme Immobilization for Enhanced Catalysis
Recent advancements have shown that immobilizing PGA onto functionally-modified magnetic nanoparticles can significantly enhance its catalytic performance . This approach not only improves the stability and reusability of the enzyme but also increases the optimal catalytic temperature, making it more suitable for industrial processes .
Electrochemical Biosensors
Penicillin G has been utilized in the development of electrochemical biosensors . These biosensors employ molecularly imprinted polymers that can substitute biological receptors in immunoassays, offering a promising avenue for the rapid and sensitive detection of penicillin G residues in food and environmental samples .
Antibacterial Applications
Penicillin G loaded nanoparticles have been researched for their potential antibacterial applications . These nanoparticles can be targeted against specific Gram-positive and Gram-negative bacteria, providing a controlled release of the antibiotic and enhancing its effectiveness .
Directed Evolution for Industrial Processes
On a laboratory scale, the directed evolution of PGA has been explored to meet specific demands of industrial processes . This involves modifying the enzyme to catalyze reactions with novel substrates or improving its efficiency for existing reactions .
Production of Chiral Compounds
Due to its enantioselectivity and promiscuity, PGA can be used for the production of both achiral and chiral compounds . These compounds are valuable for the preparation of synthons and active pharmaceutical ingredients. While these applications are still awaiting large-scale implementation, they demonstrate the versatile potential of PGA beyond β-lactam biocatalysis .
Wirkmechanismus
Target of Action
Penicillin G, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) . PBPs play a crucial role in catalyzing peptidoglycan synthesis within bacteria, providing structural integrity and enabling them to withstand high intracellular pressures . These proteins are involved in peptidoglycan biosynthesis during cell wall elongation and septum formation .
Mode of Action
Penicillin G exerts a bactericidal action against penicillin-susceptible microorganisms during the stage of active multiplication . It acts through the inhibition of biosynthesis of cell-wall peptidoglycan , rendering the cell wall osmotically unstable . This is achieved by binding of the beta-lactam ring of Penicillin G to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation .
Biochemical Pathways
The penicillin biosynthesis pathway starts with the condensation of the three amino acids cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The inhibition of the cell wall synthesis by Penicillin G disrupts the peptidoglycan layer, leading to bacterial cell death .
Pharmacokinetics
Penicillin G is typically used in intravenous or long-acting injectable formulations due to poor oral absorption . It has a bioavailability of 30-60% , is 60% protein-bound , and has a volume of distribution of 0.75L/kg . It is metabolized in the liver and 80% is excreted in the urine . The elimination half-life is approximately 30 minutes .
Result of Action
The primary result of Penicillin G’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, the cell becomes vulnerable to outside water and molecular pressures, which causes the cell to quickly die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Penicillin G. The usage of antimicrobial drugs in healthcare, agriculture, livestock, and the environment can contribute to the dissemination of antibiotic-resistant bacteria (ARB) and their associated antibiotic-resistance genes (ARGs) . Moreover, antibiotics at sub-minimum inhibitory concentrations (sub-MIC) or sublethal concentrations can stimulate the production of ARG and increase the mutation rate of bacteria .
Safety and Hazards
Penicillin G may cause allergic or asthmatic symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
| Record name | Benzylpenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
| Record name | Penicillin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, penicillin G inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that penicillin G interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Penicillin G | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS RN |
61-33-6 | |
| Record name | Penicillin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylpenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-phenylacetamido)penicillanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Penicillin G targets bacterial cell wall synthesis, specifically the transpeptidation step catalyzed by penicillin-binding proteins (PBPs). [] It binds to and inhibits PBPs, disrupting the formation of peptidoglycan cross-links, ultimately leading to cell lysis and bacterial death. [, , ]
A: Yes, Penicillin G demonstrates variable efficacy against different bacterial species. It is most effective against Gram-positive bacteria, which have a higher percentage of peptidoglycan in their cell walls. [] Some Gram-negative bacteria are susceptible, while others, particularly those producing beta-lactamases, exhibit resistance. [, , ]
A: Inhibition of PBPs by Penicillin G triggers a cascade of events in susceptible bacteria: - Disruption of cell wall integrity and osmotic balance.- Activation of autolytic enzymes, further degrading the peptidoglycan layer.- Ultimately, bacterial cell lysis and death. [, , ]
A: Penicillin G has a molecular formula of C16H18N2O4S and a molecular weight of 334.4 g/mol. []
A: Yes, various spectroscopic techniques are employed to characterize Penicillin G:- UV detection is used in HPLC analyses, particularly at a wavelength of 215 nm. []- Mass spectrometry, including tandem MS (MS/MS), is utilized for identification and quantification, particularly in conjunction with liquid chromatography. [, ]
A: Penicillin G stability is influenced by various factors:- pH: Degrades quickly under both acidic and alkaline conditions with a half-life of approximately 2 hours at a concentration of 100 ng/mL. []- Temperature: Elevated temperatures can accelerate degradation. []- Presence of other substances: Certain substances, such as ester constituents in oils or surface acidity of silica, can impact stability in oleaginous formulations. []
A: Several approaches can enhance Penicillin G stability:- Adjusting pH: Formulations are often buffered to maintain a pH range where Penicillin G is most stable (pH 5-8). []- Using appropriate excipients: Careful selection of excipients, such as colloidal silica with reduced surface acidity, can improve stability in oleaginous formulations. []- Controlling storage conditions: Maintaining appropriate storage temperatures and protecting from light and moisture can help preserve stability.
A: While Penicillin G itself is not a catalyst, the enzyme penicillin G acylase plays a crucial role in the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins. [, ]
A: Penicillin G acylase catalyzes the hydrolysis of Penicillin G, cleaving the side chain and releasing 6-APA. [, ] This reaction is typically carried out using immobilized enzyme systems to facilitate recovery and reuse. [, ]
A: Yes, computational chemistry techniques have been employed to study Penicillin G and its interactions. - Structure-based design using molecular modeling played a crucial role in developing potent boronic acid inhibitors of TEM-1 β-lactamase, an enzyme responsible for antibiotic resistance. []
A: Modifications to Penicillin G's structure can significantly impact its pharmacological properties:- Side chain modifications: Altering the side chain attached to the 6-aminopenicillanic acid nucleus can influence antibacterial spectrum, stability, and resistance profiles. This has led to the development of numerous semi-synthetic penicillins with improved characteristics. [, ]- Introduction of specific functional groups: Structure-based design led to the development of potent transition state analogue inhibitors of TEM-1 β-lactamase by incorporating a phenolic hydroxyl group in the boronic acid inhibitors, enhancing binding affinity and inhibitory potency. []
A: Penicillin G is available in various formulations:- Intravenous (IV): Commonly used for severe infections requiring rapid and high drug levels. [, ]- Intramuscular (IM): Benzathine Penicillin G, a long-acting formulation, is administered intramuscularly for prophylaxis against rheumatic fever recurrence and treatment of syphilis. [, , ]- Oral: Penicillin V, a more acid-stable derivative of Penicillin G, is available for oral administration. []
A: The route of administration significantly impacts Penicillin G's pharmacokinetic profile:- IV administration: Results in rapid and complete absorption with peak serum concentrations achieved almost immediately. [, ]- IM administration: Absorption is slower and more sustained, particularly with benzathine Penicillin G, leading to prolonged drug levels. [, , ]- Oral administration: Absorption can be variable and influenced by factors such as food intake and gastric pH. []
A: The efficacy of Penicillin G is time-dependent, meaning its activity is primarily related to the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen. [] Therefore, maintaining therapeutic drug levels for a sufficient duration is crucial for successful treatment.
A: Several in vitro methods are employed to determine bacterial susceptibility to Penicillin G:- Disk diffusion method: Involves measuring the zone of inhibition around antibiotic-impregnated disks on agar plates. []- Broth dilution method: Determines the minimum inhibitory concentration (MIC), the lowest concentration of antibiotic that inhibits visible bacterial growth. []- E-test: A quantitative method that combines aspects of both disk diffusion and broth dilution, providing a MIC value. []
A: Yes, animal models, particularly mice, have been used to investigate Penicillin G pharmacokinetics and efficacy in treating infections like pneumonia. [] These models help to understand drug distribution, efficacy against resistant strains, and potential for new treatment strategies.
A: The most prevalent mechanism of resistance to Penicillin G is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Penicillin G, rendering it inactive. [, , , , ] Other mechanisms include:- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of Penicillin G. [, , ]- Decreased permeability of the bacterial cell wall: Modifications in the cell wall can hinder the entry of Penicillin G into the bacteria. [, ]
A: Several analytical methods are employed to quantify Penicillin G:- High-performance liquid chromatography (HPLC): Widely used for analyzing Penicillin G in various matrices, including milk, tissues, and citrus fruits. [, , , , ]- Microbial receptor assay: A sensitive method for detecting Penicillin G residues in biological samples. []- Microbial growth inhibition assay: Utilizes the inhibitory effect of Penicillin G on bacterial growth to determine its concentration. []
A: While specific environmental degradation pathways for Penicillin G are not extensively discussed in the provided research, oxidative degradation methods using chromium trioxide in acidic media have been investigated for potential wastewater treatment strategies. []
A: Various alternatives to Penicillin G exist, depending on the bacterial species and resistance profile:- Other β-lactam antibiotics: Cefotaxime, ceftriaxone, amoxicillin, and ampicillin are examples of β-lactam antibiotics with varying spectrums of activity and resistance profiles. [, , , , , , ]- Non-β-lactam antibiotics: Macrolides (e.g., erythromycin, roxithromycin), aminoglycosides (e.g., kanamycin, dihydrostreptomycin), and others are used when Penicillin G resistance is encountered or for specific bacterial infections. [, , , ]
ANone: Essential resources for advancing Penicillin G research include:- Public databases: NCBI GenBank, UniProt, and DrugBank offer valuable information on gene sequences, protein structures, and drug data, respectively. - Scientific literature: Access to research articles, reviews, and patents through platforms like PubMed, ScienceDirect, and Google Scholar is crucial.
A:
- Discovery of Penicillin: Alexander Fleming's observation of Penicillin's antibacterial properties in 1928 revolutionized medicine. []- Large-scale production: Development of fermentation techniques enabled mass production of Penicillin during World War II, saving countless lives. [, ]- Structure elucidation: Determining the structure of Penicillin G in the 1940s paved the way for understanding its mechanism of action and developing semi-synthetic derivatives. [, ]- Emergence of resistance: Recognition of bacterial resistance to Penicillin G prompted ongoing research efforts to develop new antibiotics and combat resistance mechanisms. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



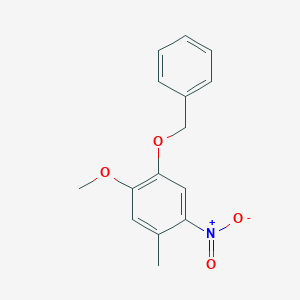
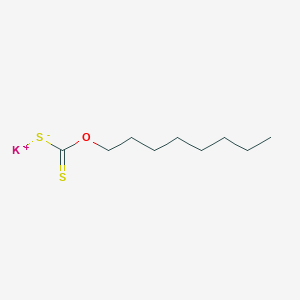
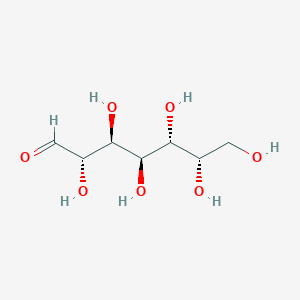
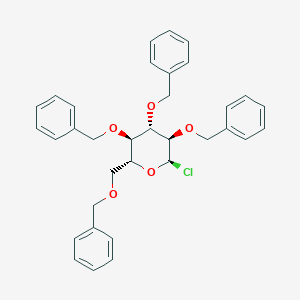
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)






